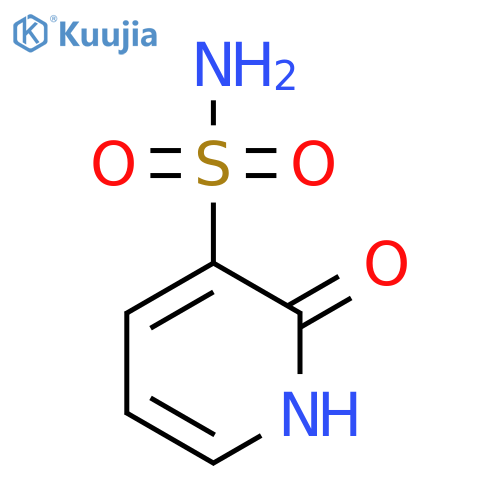

Cas no 1566403-08-4 (2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide)

2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide 化学的及び物理的性質

名前と識別子

-

- 2-hydroxypyridine-3-sulfonamide

- 2-Oxo-1,2-dihydropyridine-3-sulfonamide

- 2-oxo-1H-pyridine-3-sulfonamide

- GS1224

- SB54862

- Z2724443349

- 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide

-

- MDL: MFCD26044686

- インチ: 1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10)

- InChIKey: SBTBEXBYRSWPIG-UHFFFAOYSA-N

- SMILES: S(C1=CC=CNC1=O)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 333

- XLogP3: -0.5

- トポロジー分子極性表面積: 97.6

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide Security Information

- Signal Word:warning

- 危害声明: H303+H313+H333

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM412923-1g |

2-hydroxypyridine-3-sulfonamide |

1566403-08-4 | 95%+ | 1g |

$1137 | 2022-06-12 | |

| TRC | O991478-100mg |

2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide |

1566403-08-4 | 100mg |

$ 340.00 | 2022-06-03 | ||

| Enamine | EN300-2562697-10g |

2-hydroxypyridine-3-sulfonamide |

1566403-08-4 | 95% | 10g |

$4545.0 | 2023-09-07 | |

| Enamine | EN300-2562697-0.25g |

2-hydroxypyridine-3-sulfonamide |

1566403-08-4 | 95% | 0.25g |

$524.0 | 2023-09-07 | |

| Enamine | EN300-283153-1g |

2-hydroxypyridine-3-sulfonamide |

1566403-08-4 | 95% | 1g |

$1057.0 | 2023-11-13 | |

| Aaron | AR01B47A-100mg |

2-hydroxypyridine-3-sulfonamide |

1566403-08-4 | 95% | 100mg |

$529.00 | 2025-02-09 | |

| Enamine | EN300-283153-5g |

2-hydroxypyridine-3-sulfonamide |

1566403-08-4 | 95% | 5g |

$3065.0 | 2023-11-13 | |

| 1PlusChem | 1P01B3YY-5g |

2-hydroxypyridine-3-sulfonamide |

1566403-08-4 | 95% | 5g |

$3851.00 | 2024-06-20 | |

| 1PlusChem | 1P01B3YY-50mg |

2-hydroxypyridine-3-sulfonamide |

1566403-08-4 | 95% | 50mg |

$308.00 | 2025-03-19 | |

| 1PlusChem | 1P01B3YY-100mg |

2-hydroxypyridine-3-sulfonamide |

1566403-08-4 | 95% | 100mg |

$442.00 | 2025-03-19 |

2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide 関連文献

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amideに関する追加情報

Introduction to 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide (CAS No. 1566403-08-4) and Its Emerging Applications in Chemical Biology

The compound 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide (CAS No. 1566403-08-4) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and its ability to modulate biological pathways. The presence of both the oxo-pyridine core and the sulfonic acid amide functional group endows this compound with distinct chemical properties that make it a valuable scaffold for drug discovery and mechanistic studies.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide motifs in the design of bioactive molecules. Sulfonamides are known for their ability to engage with biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic effects, making them prevalent in both natural products and synthetic drug candidates. The specific configuration of 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide positions it as a promising candidate for further exploration in this context.

The oxo-pyridine ring system is particularly noteworthy, as it is a common structural motif found in numerous pharmacologically active compounds. Pyridines are versatile heterocycles that can serve as privileged scaffolds due to their ability to adopt multiple conformations and interact with biological macromolecules in diverse ways. The incorporation of an oxygen atom into the pyridine ring enhances its reactivity and binding affinity, which can be exploited to fine-tune the pharmacological properties of derivatives like 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide.

In addition to its structural significance, the sulfonic acid amide moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug development. Sulfonic acid derivatives are often used to improve water solubility while maintaining or enhancing binding affinity to biological targets. The amide group further extends the compound's functional diversity, allowing for post-synthetic modifications that can tailor its biological activity.

Current research in chemical biology has demonstrated that sulfonamide-based compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique combination of structural features in 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide suggests that it may possess similar properties or even novel mechanisms of action. For instance, studies have shown that sulfonamides can inhibit enzymes by competing with natural substrates or by forming stable complexes with active sites. The presence of both an oxygen and a sulfur atom in this compound may enhance its ability to interact with specific enzymatic or protein targets.

One particularly exciting area of investigation is the use of heterocyclic sulfonamides as inhibitors of protein-protein interactions (PPIs). PPIs are crucial mediators of many cellular processes and are often implicated in diseases such as cancer and inflammation. Small molecules that can disrupt PPIs represent a promising therapeutic approach, but designing effective inhibitors remains a significant challenge due to the lack of well-defined binding pockets in these targets. The structural features of 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide, including its rigid heterocyclic core and polar functional groups, make it an ideal candidate for developing PPI modulators.

Another emerging application of sulfonamide derivatives is in the field of epigenetic drug discovery. Epigenetic modifiers are small molecules that can alter gene expression without changing the underlying DNA sequence. Sulfonamides have been identified as key components in several epigenetic drugs, including those targeting histone deacetylases (HDACs) and bromodomain proteins (Bromodomain and Extra-Terminal domain proteins). The ability of 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide to interact with these targets could make it a valuable tool for studying epigenetic mechanisms and developing new therapeutic strategies.

The synthesis of 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide also presents interesting challenges and opportunities for organic chemists. The construction of the oxo-pyridine core requires precise control over reaction conditions to ensure high yield and purity. Additionally, introducing the sulfonic acid amide group necessitates careful selection of synthetic routes to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to access complex heterocyclic sulfonamides more efficiently than ever before, which bodes well for future applications.

In conclusion, 2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide (CAS No. 1566403-08-4) is a structurally intriguing compound with significant potential in chemical biology and pharmaceutical research. Its unique combination of an oxo-pyridine core and a sulfonic acid amide functional group makes it a versatile scaffold for drug discovery and mechanistic studies. Recent research highlights its potential applications in modulating protein-protein interactions, inhibiting enzymes, and altering epigenetic mechanisms. As synthetic methodologies continue to evolve, access to compounds like this will become increasingly efficient, paving the way for new therapeutic strategies.

1566403-08-4 (2-Oxo-1,2-dihydro-pyridine-3-sulfonic Acid Amide) Related Products

- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)

- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)

- 2228482-72-0(3-(4-bromo-3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)

- 2068-83-9(rac 3-Hydroxyisobutyric Acid)

- 866843-17-6(3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)

- 522655-87-4(2-Cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-propenamide)

- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)

- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)

- 2613384-63-5(tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)

- 663180-98-1([1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dibromo-, methyl ester)